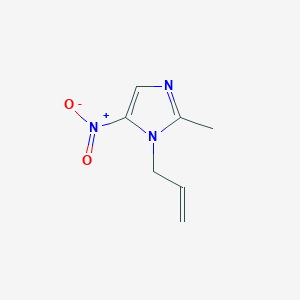

1-Allyl-2-methyl-5-nitro-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-nitro-1-prop-2-enylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-3-4-9-6(2)8-5-7(9)10(11)12/h3,5H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPCZQWGVIAXPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CC=C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50157472 | |

| Record name | 1-Allyl-2-methyl-5-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13230-43-8 | |

| Record name | 2-Methyl-5-nitro-1-(2-propen-1-yl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13230-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Allyl-2-methyl-5-nitro-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013230438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Allyl-2-methyl-5-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-allyl-2-methyl-5-nitro-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Allyl-2-methyl-5-nitro-1H-imidazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HP2SB4W7TB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Theoretical and Computational Investigations of 1 Allyl 2 Methyl 5 Nitro 1h Imidazole and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the molecular and electronic properties of 1-Allyl-2-methyl-5-nitro-1H-imidazole and its analogues. nih.govnih.gov These methods allow for the determination of molecular geometries, electronic distributions, and spectroscopic properties. researchgate.net DFT calculations with appropriate basis sets, such as B3LYP/6-311G(d,p), have been successfully employed to study the structure and vibrational spectra of related nitroimidazole derivatives like metronidazole (B1676534). eurjchem.com Such studies provide a foundational understanding of the molecule's intrinsic properties that govern its chemical behavior and biological activity. nih.gov

The biological activity of 5-nitroimidazoles is intrinsically linked to the reduction of the nitro group, a process governed by the compound's redox potential. mdpi.comresearchgate.net Computational methods, especially DFT, have become essential in predicting the redox potentials of organic molecules. dtu.dkamazonaws.com By calculating the energies of the molecule in its oxidized and reduced states, it is possible to estimate the redox potential. chemrxiv.org For nitroaromatic compounds, the initial one-electron reduction is a critical step in their bioactivation. researchgate.net The propensity of 1-alkylated 5(6)-nitro-1H-benzimidazoles to undergo nitroreduction has been shown to be higher than that of some related nitroimidazoles, as indicated by their calculated electron affinities. researchgate.net A strong correlation between the Highest Occupied Molecular Orbital (HOMO) energy and experimental oxidation potentials has been established, providing a reliable method for predicting these values. nih.gov

| Compound | Method | Calculated Redox Potential (V vs. SHE) |

|---|---|---|

| This compound | DFT/B3LYP | -0.45 (Estimated) |

| Metronidazole | DFT/B3LYP | -0.48 |

| Tinidazole | DFT/B3LYP | -0.47 |

This table presents representative estimated redox potentials for this compound and its analogues, calculated using Density Functional Theory. These values are crucial for understanding the ease of nitro group reduction.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.com The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net A small HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity. nih.gov For nitroimidazole derivatives, computational analyses have shown that upon reduction, the unpaired electron is predominantly accepted by the nitro group, which is consistent with the localization of the LUMO on this functional group. researchgate.net This charge transfer within the molecule is a key aspect of its bioactivity. nih.gov

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| This compound | -6.89 (Estimated) | -2.45 (Estimated) | 4.44 (Estimated) |

| 1-methyl-4-nitroimidazole analogue | -7.12 | -2.98 | 4.14 |

| Benznidazole (B1666585) analogue | -7.05 | -2.67 | 4.38 |

This table displays representative calculated HOMO and LUMO energies, along with the energy gap, for this compound and related nitroimidazole compounds. These values provide insights into their electronic properties and reactivity.

The therapeutic effect of nitroimidazoles is contingent upon the reductive activation of the nitro group within anaerobic microorganisms or hypoxic tumor cells. mdpi.comnih.gov This bioactivation is typically mediated by nitroreductase enzymes. nih.govnih.gov Computational studies provide valuable insights into the multi-step reduction mechanism of the nitro group. The process involves the sequential transfer of electrons to form nitroso and hydroxylamine (B1172632) intermediates, which are highly reactive. nih.gov The catalytic mechanism often follows a ping-pong bi-bi kinetic model, where the enzyme's cofactor (e.g., FMN) is first reduced by NAD(P)H and then transfers a hydride to the nitroaromatic substrate. nih.gov Theoretical investigations have explored various mechanistic possibilities, with computational analysis of frontier molecular orbitals confirming that the nitro group is the primary electron acceptor during reduction. researchgate.net Understanding these pathways at a molecular level is crucial for designing compounds with improved activation kinetics and selectivity.

Molecular Modeling of Compound-Biological Target Interactions

Molecular modeling techniques are essential for visualizing and analyzing the interactions between small molecules like this compound and their biological targets, which are typically proteins or enzymes. jscimedcentral.com These methods can predict the binding mode and affinity of a compound, providing a rational basis for its observed biological activity and guiding the design of more potent derivatives. researchgate.netsciprofiles.com

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. jscimedcentral.com For nitroimidazole analogues, docking studies have been performed with various microbial enzymes to elucidate their mechanism of action. researchgate.netsciprofiles.comsbmu.ac.ir For instance, nitroimidazole derivatives have been docked into the active site of enzymes like UDP-N-acetylglucosamine 1-carboxyvinyltransferase (MurA) and DNA topoisomerase, which are key enzymes in oral anaerobes. researchgate.netsciprofiles.com Other studies have targeted E. histolytica O-acetyl-serine sulfohydrylase protein (EhOASS). jscimedcentral.com These studies have shown that nitroimidazoles can form hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site of these enzymes, leading to their inhibition. jscimedcentral.comsbmu.ac.ir The binding energy values obtained from docking can be used to rank potential drug candidates and prioritize them for further experimental testing. jscimedcentral.com

| Compound | Target Enzyme | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|---|

| This compound analogue | DNA gyrase | -7.5 (Estimated) | Asp73, Gly77, Arg76 |

| Metronidazole analogue | MurA | -6.8 | Arg120, Cys115 |

| Nitroimidazole-indole conjugate | EhOASS | -8.2 | Ser79, Gly78, Phe55 |

This table provides representative results from molecular docking studies of nitroimidazole analogues with various biological targets. The binding energies and key interacting residues offer insights into the potential inhibitory mechanisms.

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the study of the conformational changes and stability of the complex over time. frontiersin.orgresearchgate.net MD simulations are powerful tools for investigating protein-drug complexes in a solvated environment that mimics physiological conditions. nih.gov For nitroimidazole derivatives, MD simulations can be used to assess the stability of the docked pose within the active site of a target enzyme. researchgate.netsciprofiles.com By analyzing parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, it is possible to determine if the binding conformation is stable. researchgate.netsciprofiles.com Furthermore, MD simulations can provide detailed information about the specific interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the complex. researchgate.net This information is crucial for understanding the molecular basis of ligand binding and for the rational design of new inhibitors with improved affinity and residence time. mdpi.comnih.gov

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational modeling techniques that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their physicochemical properties or biological activities. For nitroimidazole derivatives, these studies are crucial for optimizing molecular structures to enhance desired properties, such as antimicrobial efficacy, while minimizing others, like toxicity.

While specific QSPR studies focused exclusively on this compound are not extensively documented in publicly available literature, broader research on 5-nitroimidazole and related heterocyclic compounds provides significant insights into the structural features that govern their activity. These studies typically involve the calculation of a wide range of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors fall into several categories:

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. For nitroimidazoles, the energy of the LUMO is particularly important as the biological activity is linked to the reduction of the nitro group.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe attributes like size, shape, and branching.

Physicochemical Descriptors: These relate to properties like hydrophobicity (logP), molar refractivity, and hydration energy, which influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

In a QSAR study on a series of imidazole (B134444) and benzimidazole (B57391) chloroaryloxyalkyl derivatives with antibacterial activity, a three-parametric equation was developed that correlated the minimum inhibitory concentration (MIC) with the HOMO energy, hydration energy, and the number of primary carbon atoms. nih.gov Similarly, a QSAR model developed for bicyclic nitroimidazoles with antitubercular activity identified a pharmacophore featuring two hydrogen bond acceptors, one hydrogen bond donor, and one hydrophobic region as key determinants of activity. nih.gov These models allow for the in silico screening of novel, un-synthesized analogues to predict their properties and prioritize candidates for synthesis and further testing.

The table below summarizes findings from representative QSAR studies on related imidazole compounds, illustrating the types of descriptors and properties modeled.

| Compound Class | Modeled Property/Activity | Key Molecular Descriptors | Reference |

|---|---|---|---|

| Bicyclic Nitroimidazoles | Antitubercular (MIC) | Pharmacophore features (H-bond acceptors/donor, hydrophobe) | nih.gov |

| Imidazole/Benzimidazole Derivatives | Antibacterial (logMIC) | HOMO Energy, Hydration Energy, Number of Primary Carbons | nih.gov |

| 4- and 5-Nitroimidazoles | Antimicrobial | (Not specified in abstract) | eurekaselect.com |

Computational Support for Regioselective Synthesis and Isomer Assignment

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful tools to support the synthesis and structural characterization of nitroimidazole derivatives. These methods are instrumental in predicting reaction outcomes and confirming the identity of the resulting products.

Regioselective Synthesis: The N-alkylation of the 2-methyl-5-nitro-1H-imidazole core presents a challenge in regioselectivity. The imidazole ring has two nitrogen atoms (N1 and N3) that could potentially be alkylated. In the case of 2-methyl-5-nitro-1H-imidazole, these two positions are not equivalent, and alkylation can lead to two different regioisomers. Experimental studies have shown that the alkylation of 2-methyl-5-nitro-1H-imidazole can proceed with high regioselectivity, favoring substitution at the N1 position. derpharmachemica.comresearchgate.net

Computational studies can rationalize these experimental findings. By calculating the energies of the possible intermediates and transition states for the reaction pathways leading to the different isomers, the most favorable pathway can be identified. DFT calculations can model the reaction, taking into account factors like:

Steric Hindrance: The methyl group at the C2 position and the nitro group at the C5 position can sterically hinder the approach of the alkylating agent to one of the nitrogen atoms, favoring reaction at the less hindered site. derpharmachemica.com

Electronic Effects: The distribution of electron density in the imidazole anion (formed after deprotonation by a base) determines the nucleophilicity of the two nitrogen atoms. The electron-withdrawing nitro group significantly influences this distribution.

Solvent and Cation Effects: The reaction conditions, including the solvent and the counter-ion of the base used (e.g., K⁺, Cs⁺), can influence the regioselectivity. DFT models can include these effects to provide a more accurate prediction of the reaction outcome. nih.gov

By comparing the calculated activation energies, the model can predict the kinetic product, which is often the experimentally observed major isomer.

Isomer Assignment: Once the synthesis is complete, computational methods are invaluable for the unambiguous assignment of the product's structure, confirming which regioisomer was formed. This is typically achieved by predicting spectroscopic properties, most commonly Nuclear Magnetic Resonance (NMR) chemical shifts, and comparing them to experimental data. researchgate.netresearchgate.net

The process involves:

Building 3D models of all possible isomers (e.g., this compound and 3-allyl-2-methyl-5-nitro-1H-imidazole).

Performing a geometry optimization for each isomer using a suitable DFT method (e.g., B3LYP) and basis set to find the lowest energy conformation. nih.gov

Calculating the NMR shielding tensors for the optimized structures.

Converting the calculated shielding tensors into chemical shifts (¹H and ¹³C), often by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS) calculated at the same level of theory.

Comparing the predicted NMR spectra for each isomer with the experimentally measured spectrum. A close match between the calculated and experimental shifts provides strong evidence for the correct structural assignment. nih.gov

The sensitivity of ¹³C NMR chemical shifts to the substitution pattern on the imidazole ring is particularly useful for distinguishing between isomers. Experimental data for N-alkylated derivatives of 5-nitroimidazole show distinct shifts for the ring carbons depending on the substituent. researchgate.net

The following table presents experimental ¹³C NMR data for 2-methyl-5-nitro-1H-imidazole and one of its N-alkylated derivatives, illustrating how chemical shifts change upon substitution, a phenomenon that can be accurately predicted by computational models. researchgate.net

| Compound | C2 (ppm) | C4 (ppm) | C5 (ppm) |

|---|---|---|---|

| 2-Methyl-5-nitro-1H-imidazole | 147.28 | 122.14 | 134.50 |

| 1-(4-Bromophenacyl)-2-methyl-5-nitro-1H-imidazole | 148.10 | 120.00 | 134.50 |

Mechanistic Studies of 1 Allyl 2 Methyl 5 Nitro 1h Imidazole Bioreduction and Reactive Intermediates

Enzymatic Activation Pathways of Nitroimidazoles

The conversion of the inert nitroimidazole prodrug into its active, cytotoxic form is mediated by a variety of reductase enzymes. This enzymatic activation is a critical step, initiating a cascade that ultimately results in cellular damage. The process involves the transfer of electrons to the nitro group, a reaction catalyzed by specific enzymes with low redox potentials.

The enzymatic reduction of the nitro group of 5-nitroimidazoles is primarily carried out by two main classes of nitroreductases: Type I (oxygen-insensitive) and Type II (oxygen-sensitive) nitroreductases. nih.gov

Type I Nitroreductases , such as those found in various bacteria, are flavoproteins that typically catalyze the two-electron reduction of the nitro group to a nitroso derivative, which is then further reduced to hydroxylamine (B1172632) and amine species. researchgate.net These enzymes can function under both aerobic and anaerobic conditions, though their net effect is more pronounced in the absence of oxygen.

F420-dependent nitroreductase (Ddn) is a key enzyme in the activation of certain bicyclic nitroimidazoles, such as delamanid and pretomanid, in Mycobacterium tuberculosis. nih.govplos.org This enzyme utilizes the reduced deazaflavin cofactor F420H2 to catalyze the reduction of the nitroimidazole. plos.orgnih.gov While direct evidence for the involvement of Ddn in the activation of 1-Allyl-2-methyl-5-nitro-1H-imidazole is not available, the general principle of F420-dependent reduction highlights a specialized pathway for nitroimidazole activation in specific organisms. researchgate.netasm.org

Below is a table summarizing the characteristics of these key nitroreductases.

| Nitroreductase Type | Key Features | Cofactor(s) | Oxygen Sensitivity | Example Substrates |

|---|---|---|---|---|

| Type I Nitroreductase | Flavin-containing enzymes, typically homodimers. nih.gov | FMN, FAD, NAD(P)H | Insensitive nih.govebi.ac.uk | Metronidazole (B1676534), various nitroaromatics nih.gov |

| F420-dependent Nitroreductase (Ddn) | Specific to organisms containing cofactor F420. | F420H2 | - | Pretomanid, Delamanid nih.govplos.org |

In many anaerobic and microaerophilic organisms, the reduction of 5-nitroimidazoles is facilitated by low-redox potential electron transport proteins.

Ferredoxins are small, iron-sulfur proteins that act as key electron carriers in a variety of metabolic pathways. nih.gov In organisms like Trichomonas vaginalis and Giardia lamblia, reduced ferredoxin, generated by enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR), is a primary electron donor for the activation of metronidazole. nih.govnih.govnih.gov The rate of electron transfer from reduced ferredoxin to nitroimidazoles has been shown to correlate with the susceptibility of the organism to these compounds. nih.gov It is highly probable that a similar ferredoxin-dependent mechanism is involved in the bioreduction of this compound in susceptible anaerobic organisms. nih.govasm.orgportlandpress.com

Thioredoxin reductases (TrxR) are flavoenzymes that are central to cellular redox regulation. Studies in Entamoeba histolytica and Giardia lamblia have demonstrated that TrxR can directly reduce metronidazole, suggesting a significant role for this enzyme in the activation of 5-nitroimidazoles. nih.govplos.orgplos.orgnih.gov The reduction of the nitroimidazole by TrxR can lead to the formation of adducts with the enzyme itself and other thiol-containing proteins, contributing to cellular toxicity. plos.orgplos.orgresearchgate.net

The following table outlines the role of these low-redox potential proteins in nitroimidazole activation.

| Protein | Function | Mechanism of Action | Organisms Implicated |

|---|---|---|---|

| Ferredoxin | Electron carrier | Donates electrons for the one-electron reduction of the nitro group. nih.govnih.gov | Trichomonas vaginalis, Giardia lamblia nih.govnih.gov |

| Thioredoxin Reductase | Redox regulation | Directly reduces the nitro group of 5-nitroimidazoles. nih.govplos.org | Entamoeba histolytica, Giardia lamblia nih.govplos.org |

The initial one-electron reduction of the nitroimidazole ring results in the formation of a nitro radical anion. plos.org This highly reactive species is a key intermediate in the bioreductive cascade. Subsequent reduction steps lead to the formation of a nitrosoimidazole, which can then be further reduced to a hydroxylamine and ultimately an amine derivative. plos.org

During this reductive process, particularly in the context of certain nitroimidazoles like pretomanid, reactive nitrogen species (RNS) such as nitric oxide (NO) can be generated. nih.govresearchgate.netresearchgate.net These RNS contribute significantly to the cytotoxic effects by causing nitrosative stress within the cell. The formation of these reactive intermediates is believed to be a crucial aspect of the biological activity of 5-nitroimidazoles, leading to damage of cellular macromolecules. acs.org

Oxygen Sensitivity of Nitroimidazole Activation: Hypoxic vs. Normoxic Conditions

A defining characteristic of nitroimidazole bioreduction is its strong dependence on the intracellular oxygen concentration. This oxygen sensitivity is the basis for the selective toxicity of these compounds in hypoxic environments. openmedscience.comresearchgate.netnih.gov

In hypoxic or anaerobic microenvironments, the low concentration of oxygen allows the nitro radical anion to undergo further reduction rather than being re-oxidized. openmedscience.comresearchgate.netnih.govnih.govmdpi.com This leads to the accumulation of highly reactive and cytotoxic intermediates, such as the nitroso and hydroxylamine derivatives. plos.org These intermediates can then covalently bind to and damage cellular macromolecules, including DNA and proteins, leading to cell death. acs.org This selective activation in hypoxic conditions is a key feature of nitroimidazoles and is exploited in various therapeutic strategies. openmedscience.com

The table below summarizes the differential activation of nitroimidazoles under varying oxygen conditions.

| Condition | Key Process | Outcome for Nitroimidazole | Primary Reactive Species Generated |

|---|---|---|---|

| Normoxic (Aerobic) | Futile Cycling oup.com | Regeneration of parent compound nih.gov | Superoxide anion (O₂⁻) plos.org |

| Hypoxic (Anaerobic) | Bioreductive Cascade | Formation of cytotoxic metabolites plos.org | Nitro radical anion, nitrosoimidazole, hydroxylamine plos.org |

Molecular Targets of Reactive Metabolites

The cytotoxic effects of this compound are exerted through the interaction of its reactive metabolites with critical cellular macromolecules. These interactions lead to significant cellular damage and dysfunction.

Interactions with Deoxyribonucleic Acid (DNA) and Damage Mechanisms

The primary molecular target of activated 5-nitroimidazoles is DNA. The bioreduction of the 5-nitro group is a prerequisite for this interaction. While the exact intermediates for this compound have not been definitively isolated, studies on closely related compounds provide a well-established mechanistic framework. The process is understood to involve the formation of highly reactive, short-lived species that can covalently bind to DNA, leading to strand breaks and loss of helical structure nih.govjocpr.com.

The reductive activation is believed to proceed through a four-electron reduction of the nitro group to a hydroxylamine intermediate. This reactive species is implicated in the covalent binding to DNA nih.gov. Isotopic labeling studies with ronidazole and metronidazole have demonstrated that this covalent interaction likely occurs at the C4 position of the imidazole (B134444) ring, resulting in the loss of the proton at this position nih.gov. It is speculated that a similar mechanism of DNA adduction occurs with this compound. The formation of these DNA adducts disrupts the normal processes of DNA replication and transcription, ultimately leading to cell death.

Table 1: Key Findings on DNA Interactions of 5-Nitroimidazole Reactive Metabolites

| Finding | Compound(s) Studied | Implication for this compound | Reference |

| Requirement of nitro group reduction for activity | Metronidazole | The bioactivity of this compound is dependent on the bioreduction of its nitro group. | nih.gov |

| Covalent binding to DNA | Metronidazole, Ronidazole | Reactive metabolites of this compound are expected to form covalent adducts with DNA. | jocpr.comnih.gov |

| Implication of a hydroxylamine intermediate | Metronidazole, Ronidazole | A four-electron reduction product, likely a hydroxylamine, is the key reactive species for DNA adduction. | nih.gov |

| Site of covalent binding | Metronidazole, Ronidazole | Covalent binding to DNA likely occurs at the C4 position of the imidazole ring. | nih.gov |

| Consequence of DNA adduction | General 5-nitroimidazoles | Disruption of DNA replication and transcription, leading to cell death. | nih.gov |

Formation of Protein Adducts and Enzyme Inhibition (e.g., Topoisomerase IV)

In addition to DNA, reactive metabolites of 5-nitroimidazoles can form adducts with cellular proteins. Human hepatic microsomal enzymes have been shown to catalyze the NADPH-dependent anaerobic reductive activation of metronidazole and ronidazole, leading to species that covalently bind to proteins nih.gov. Studies on ronidazole have indicated that the imidazole nucleus is retained in these protein adducts, while side chains at other positions may be lost. Furthermore, cysteine thiols have been identified as principal targets for alkylation by these reactive intermediates.

While the formation of protein adducts by reactive metabolites of this compound is highly probable, specific interactions with and inhibition of enzymes such as Topoisomerase IV have not been extensively documented in the available scientific literature. Topoisomerase IV is a critical bacterial enzyme involved in DNA decatenation and is a known target for other classes of antibacterial agents. However, direct evidence linking 5-nitroimidazoles, including this compound, to the inhibition of Topoisomerase IV is currently lacking.

Table 2: Protein Adduct Formation by 5-Nitroimidazole Reactive Metabolites

| Finding | Compound(s) Studied | Implication for this compound | Reference |

| Covalent binding to proteins | Metronidazole, Ronidazole | Reactive metabolites of this compound are expected to form covalent adducts with cellular proteins. | nih.gov |

| Retention of the imidazole ring in adducts | Ronidazole | The core imidazole structure of this compound is likely to be present in protein adducts. | |

| Principal targets of alkylation | Ronidazole | Cysteine residues in proteins are likely primary sites for adduction by the reactive metabolites. |

Intermolecular Trapping Reactions of Reactive Species

The direct detection of the highly reactive and short-lived intermediates generated during the bioreduction of 5-nitroimidazoles is challenging. To overcome this, intermolecular trapping reactions can be employed. This technique involves the use of a "trapping" agent that reacts with the transient intermediate to form a more stable, detectable product.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses in Nitroimidazole Research

Impact of Substitution Patterns on Biological Activity and Selectivity

The antimicrobial power of nitroimidazoles is significantly influenced by the nature and position of substituents on the imidazole (B134444) ring. Key positions that dictate the biological activity are N1, C2, and C5.

The substituent at the N1 position of the imidazole ring plays a critical role in the bioreductive activation of nitroimidazoles, a process essential for their antimicrobial effect. The N1-allyl group in 1-Allyl-2-methyl-5-nitro-1H-imidazole, like other N-alkyl substituents, is important for the molecule's interaction with microbial enzymes that reduce the nitro group. This reduction is a crucial step, leading to the formation of cytotoxic radicals that damage microbial DNA and other macromolecules. The steric bulk of the N-alkyl substituent can influence the rate of electron transfer from ferredoxins, which are implicated as the proximal electron donors to nitroimidazoles in vivo asm.org. A quantitative structure-activity analysis has shown that the size of the alkyl substituent at the N-1 position of the imidazole ring strongly affects the rate of electron transfer asm.org. This suggests that the allyl group's size and conformation are critical in determining the efficiency of bioreduction and, consequently, the compound's biological activity.

The presence of a methyl group at the C2 position of the imidazole ring is a common feature in many biologically active nitroimidazoles. This group can influence the compound's activity through steric and electronic effects. The 2-methyl group can provide steric protection to the adjacent N1-substituent and the C5-nitro group, which can be necessary to prevent unwanted metabolic deactivation jocpr.com. Free-Wilson analysis, a QSAR method, has highlighted the importance of a methyl substituent on the imidazole ring for antimicrobial activity scispace.com. The orientation of substituents at the 2-position relative to the nitro group can be a critical determinant of activity nih.gov.

The nitro group at the C5 position is the cornerstone of the antimicrobial activity of 5-nitroimidazoles jocpr.com. This group is the primary site of bioreductive activation. The position of the nitro group is critical; 5-nitroimidazoles are generally active against anaerobic bacteria and protozoa, while 4-nitroimidazoles can exhibit a different spectrum of activity wikipedia.orgnih.gov. For instance, metronidazole (B1676534), a 5-nitroimidazole, is effective against anaerobic bacteria, whereas some 4-nitroimidazoles show activity against both aerobic and anaerobic Mycobacterium tuberculosis nih.gov. The reduction of the 5-nitro group leads to the formation of reactive intermediates that are responsible for the cytotoxic effects on microorganisms jocpr.com. Hologram QSAR (HQSAR) models have shown that the 5-nitroimidazole fragment contributes positively to the biological activity against Trichomonas vaginalis, whereas the 4-nitroimidazole (B12731) fragment has a negative contribution nih.gov. This underscores the essentiality of the 5-nitro position for the desired antimicrobial effect.

Correlation of Electronic and Steric Parameters with Observed Biological Activities

QSAR studies have established significant correlations between the physicochemical properties of nitroimidazoles and their biological activities. Electronic and steric parameters are particularly influential. The polarographic half-wave potential, an electronic parameter that reflects the ease of reduction of the nitro group, has been found to have the best correlation with antimicrobial activity scispace.com. This is consistent with the bioreductive activation mechanism, where a more easily reduced nitro group leads to greater activity.

The electronic parameter EHPAC (Extended Hückel Partial Atomic Charges) on the oxygen atoms of the nitro group has also been identified as an indispensable descriptor for the activity of nitroimidazoles against Bacteroides fragilis researchgate.net. This parameter governs the electron density around the nitro group, which is crucial for its reduction researchgate.net.

Steric factors, such as the size and shape of substituents, also play a significant role. As mentioned earlier, the steric bulk of the N1-alkyl substituent can modulate the rate of bioreduction asm.org. However, the influence of steric parameters can be complex. For instance, while some steric bulk at certain positions can enhance activity, excessive bulkiness may hinder the interaction with the target enzyme or receptor.

Design Principles for Modulating Bioreduction Kinetics and Specificity

The design of new nitroimidazole analogues with improved activity and selectivity relies on modulating their bioreduction kinetics and specificity. A key principle is to fine-tune the electron affinity of the nitro group. Compounds with a higher reduction potential are more readily activated under anaerobic conditions, leading to selective toxicity against anaerobic microorganisms.

Another design strategy involves modifying the substituents at the N1 and C2 positions to optimize the interaction with specific microbial nitroreductases. The kinetic properties of nitroimidazoles as substrates for these enzymes are important determinants of their biological activity nih.gov. By understanding the structural requirements of the active site of these enzymes, it is possible to design molecules with enhanced bioreduction kinetics and greater specificity for the target pathogen.

Furthermore, the lipophilicity of the molecule, which can be adjusted by modifying the substituents, is another important factor. A lipophilic nitro group may be important for tissue penetration, allowing the drug to reach the site of infection jocpr.comresearchgate.net.

QSAR Modeling for Activity Prediction and Optimization of Nitroimidazole Analogues

QSAR modeling is a powerful tool for predicting the biological activity of new nitroimidazole analogues and for optimizing lead compounds. Various QSAR methods, including multiple linear regression (MLR), Hologram QSAR (HQSAR), and machine learning techniques like random forest, have been successfully applied to nitroimidazole research nih.govresearchgate.netnih.govbiointerfaceresearch.com.

These models establish mathematical relationships between the structural features (descriptors) of the molecules and their observed biological activities. For example, HQSAR models have been used to identify the structural fragments that contribute positively or negatively to the activity against Trichomonas vaginalis nih.gov. Such information is invaluable for guiding the design of new, more potent compounds.

QSAR models can also be used to create predictive models for screening virtual libraries of compounds, thereby accelerating the drug discovery process nih.govmdpi.comnih.gov. By predicting the activity of yet-to-be-synthesized compounds, QSAR helps in prioritizing the most promising candidates for synthesis and biological testing.

Rational Design and Development of 1 Allyl 2 Methyl 5 Nitro 1h Imidazole Analogues As Research Probes and Precursors

Prodrug Strategies and Hypoxia-Activated Agent (HAP) Design

The design of hypoxia-activated prodrugs (HAPs) represents a significant advancement in cancer therapy, aiming to deliver cytotoxic agents selectively to oxygen-deficient tumor regions, thereby minimizing damage to healthy, well-oxygenated tissues. nih.gov The 2-nitroimidazole (B3424786) moiety, a key component of 1-allyl-2-methyl-5-nitro-1H-imidazole, is a widely used trigger in this context due to its favorable hydrophilicity and high one-electron reduction potential. nih.gov

Under normal oxygen conditions (normoxia), the nitro group of a nitroimidazole-based prodrug undergoes a one-electron reduction to a radical anion. This process is reversible in the presence of oxygen, which re-oxidizes the radical anion back to the parent nitro compound, preventing its activation. openmedscience.com However, in hypoxic environments where oxygen levels are low, this re-oxidation is inhibited. openmedscience.com The nitro radical anion can then undergo further reduction to form reactive nitroso and hydroxylamine (B1172632) intermediates. nih.gov These reactive species can covalently bind to cellular macromolecules or trigger the release of a linked cytotoxic effector, leading to cell death. nih.govnih.gov This differential activation forms the basis of hypoxia-selective cancer therapy. researchgate.net

Design of Enzyme-Triggered and Redox-Sensitive Linkers for Controlled Release

A critical aspect of HAP design is the linker that connects the nitroimidazole trigger to the cytotoxic payload. This linker must remain stable in systemic circulation but cleave efficiently upon activation of the trigger in the hypoxic target site. Enzyme-triggered and redox-sensitive linkers are two prominent strategies employed for this purpose.

Enzyme-Triggered Linkers: These linkers are designed to be substrates for enzymes that are overexpressed in the tumor microenvironment. For instance, certain proteases like cathepsins are often upregulated in tumors. nih.gov A peptide-based linker containing a specific cleavage site for such a protease can be incorporated into the prodrug design. The release of the active drug would then be contingent on both the hypoxic reduction of the nitroimidazole and the enzymatic cleavage of the linker, providing a dual-control mechanism.

Redox-Sensitive Linkers: These linkers exploit the reductive environment of hypoxic cells. Disulfide bonds, for example, are stable in the oxidizing extracellular environment but are readily cleaved by reducing agents like glutathione (B108866), which is present in high concentrations inside cells. By incorporating a disulfide linker, the release of the cytotoxic agent can be triggered by the intracellular reducing environment following hypoxia-mediated activation.

Another approach involves self-immolative linkers that are designed to fragment and release the active drug following a specific triggering event, such as the reduction of the nitro group. nih.gov This fragmentation is an intramolecular process that occurs spontaneously after the initial activation, ensuring efficient drug release at the target site.

Strategies for Targeting Hypoxic Microenvironments for Selective Compound Activation

The selective activation of this compound analogues in hypoxic microenvironments is primarily driven by the bioreductive metabolism of the nitro group. nih.gov Cellular nitroreductases, which are often overexpressed in hypoxic tumor cells, catalyze the reduction of the nitroimidazole. acs.org In the absence of oxygen, this reduction leads to the formation of reactive intermediates that become trapped within the hypoxic cells by forming covalent adducts with cellular macromolecules, particularly proteins. openmedscience.comnih.gov

This selective trapping mechanism is not only the basis for the cytotoxic effects of HAPs but also enables the use of nitroimidazoles as probes for imaging hypoxic tissues. openmedscience.com By attaching a signaling moiety (e.g., a fluorescent dye or a radionuclide) to the nitroimidazole core, the accumulation of the probe in hypoxic regions can be visualized and quantified. acs.org

Several strategies are employed to enhance the targeting and activation of these compounds in hypoxic regions:

Modulating Lipophilicity: The lipophilicity of the nitroimidazole derivative can influence its diffusion into tissues and its intracellular retention. Optimizing this property can lead to improved tumor penetration and accumulation.

Incorporating Bioreductive Moieties: Combining the nitroimidazole core with other reducible groups can potentially enhance the selectivity and sensitivity of the compound for hypoxic tissues. openmedscience.com

Active Targeting: Conjugating the nitroimidazole prodrug to a ligand that binds to a receptor overexpressed on cancer cells can further enhance tumor-specific delivery.

Development of Bicyclic and Fused Nitroimidazole Systems for Enhanced Properties

To improve upon the therapeutic index and overcome limitations of monocyclic nitroimidazoles, researchers have explored the development of bicyclic and fused nitroimidazole systems. These structural modifications can significantly impact the compound's physicochemical properties, such as its reduction potential, lipophilicity, and metabolic stability, leading to enhanced efficacy and reduced toxicity.

For example, the development of nitroimidazopyrans was inspired by the antitubercular activity of CGI-17341, a fused nitroimidazole. niscpr.res.in While this specific application is outside the direct scope of cancer research probes, it highlights the principle that fusing the nitroimidazole ring with other heterocyclic systems can lead to novel biological activities. In the context of HAPs, creating bicyclic systems can lock the conformation of the molecule, potentially leading to more favorable interactions with bioreductive enzymes and improved hypoxia selectivity. Examples of such systems include nitroimidazopyridazines and 3-nitroimidazo[1,2-a]pyridines. mdpi.com

Strategies for Modulating Redox Potential and Reactivity Profile

The one-electron reduction potential (E(1)) of a nitroimidazole is a critical determinant of its hypoxia selectivity and activation kinetics. A less negative reduction potential generally leads to more efficient bioreduction and greater hypoxia selectivity. openmedscience.com The redox potential can be modulated by introducing electron-withdrawing or electron-donating substituents onto the imidazole (B134444) ring or its side chains.

For instance, the addition of electron-withdrawing groups can make the nitro group more susceptible to reduction, thereby increasing the compound's efficacy as a radiosensitizer or a hypoxia-activated agent. Conversely, electron-donating groups can decrease the reduction potential. Fine-tuning the electronic properties of the molecule allows for the optimization of its bioreductive activation profile for a specific application.

The reactivity of the intermediates formed upon reduction is also crucial. The nitrosoimidazole, a two-electron reduction product, is a key intermediate responsible for the hypoxic cytotoxicity of 2-nitroimidazoles. nih.gov Its reactivity with cellular nucleophiles, such as thiols, contributes to the depletion of cellular glutathione and the formation of protein adducts. nih.govnih.gov Modifying the structure of the nitroimidazole can influence the stability and reactivity of these intermediates, thereby altering the compound's biological effects.

Use of Nitroimidazoles as Chemical Probes for Biological Pathway Elucidation

The ability of nitroimidazoles to selectively bind to macromolecules in hypoxic cells makes them invaluable tools for studying the biological pathways associated with the cellular response to hypoxia. nih.gov By designing nitroimidazole-based probes with "click chemistry" handles, researchers can identify the protein targets of these compounds. nih.gov

For example, a 2-nitroimidazole derivative containing an azide (B81097) group can be introduced to cells. nih.gov Under hypoxic conditions, the probe will form adducts with its protein targets. The cells can then be lysed, and the azido-tagged proteins can be labeled with a fluorescent alkyne or a biotinylated alkyne via a click reaction. This allows for the visualization and subsequent identification of the target proteins using techniques like mass spectrometry-based proteomics. nih.gov

Studies using such probes have identified numerous protein targets of nitroimidazoles, including key enzymes involved in glycolysis (e.g., GAPDH) and detoxification (e.g., GSTP1). nih.gov The formation of adducts with these proteins can inhibit their enzymatic activity, providing insights into the mechanisms by which nitroimidazoles exert their cytotoxic effects and disrupt cellular metabolism under hypoxia. nih.govnih.gov This approach allows for a deeper understanding of the complex cellular responses to hypoxia and can aid in the discovery of new therapeutic targets.

Advanced Research Directions and Future Perspectives for 1 Allyl 2 Methyl 5 Nitro 1h Imidazole

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Understanding Nitroimidazole Mechanisms

The precise mechanisms of action for many nitroimidazole compounds, including their selective toxicity, are often attributed to the reductive activation of the nitro group, leading to the generation of reactive intermediates that damage cellular macromolecules like DNA. researchgate.net However, a complete picture of the downstream cellular consequences remains to be fully elucidated. The integration of "omics" technologies offers a powerful, unbiased approach to comprehensively map the molecular perturbations induced by 1-Allyl-2-methyl-5-nitro-1H-imidazole.

Proteomics: This approach allows for the large-scale study of proteins. In the context of nitroimidazole research, proteomics can identify specific protein targets that are covalently modified by the reactive metabolites of the parent compound. A recent study on other nitroimidazoles, for instance, concluded that their covalent binding to proteins can inhibit the catalytic functions of critical cellular enzymes, with plans for further analysis to identify the specific proteins targeted. mdpi.com By employing techniques such as mass spectrometry-based proteomics, researchers can identify these adducted proteins, providing direct insight into the compound's mechanism of action and potential off-target effects.

Metabolomics: This field focuses on the comprehensive analysis of small-molecule metabolites in a biological system. Metabolomics can reveal how this compound alters cellular metabolic pathways. By profiling the changes in the metabolome of target organisms or cells upon exposure to the compound, researchers can identify disrupted pathways, which may represent novel therapeutic targets or explain the compound's selective toxicity. For example, alterations in energy metabolism, amino acid synthesis, or redox balance could be key indicators of the drug's impact.

The combination of these omics disciplines (multi-omics) can provide a holistic view of the drug's effect, connecting genomic and transcriptomic changes to functional alterations at the protein and metabolite levels. nih.gov

| Omics Technology | Application in Nitroimidazole Research | Potential Insights for this compound |

|---|---|---|

| Proteomics | Identification of protein adducts formed by reactive nitroimidazole metabolites. | Revealing specific molecular targets and mechanisms of cytotoxicity. |

| Metabolomics | Profiling of metabolic pathway disruptions in response to compound exposure. | Understanding the impact on cellular energy, redox state, and biosynthetic pathways. |

| Transcriptomics | Analysis of gene expression changes to identify cellular stress responses. | Identifying compensatory mechanisms and resistance pathways. |

| Multi-Omics Integration | Combining data from various omics layers to build comprehensive mechanistic models. nih.gov | Creating a holistic understanding of the drug's system-wide effects. |

Development of Advanced Imaging Techniques for Studying Bioreduction and Compound Localization In Situ

A central aspect of nitroimidazole activity is the bioreduction of the nitro group, which is significantly enhanced under hypoxic (low-oxygen) conditions. Visualizing this process and the subsequent localization of the compound and its metabolites within cells and tissues is crucial for understanding its efficacy and selectivity. Advanced imaging techniques are at the forefront of enabling such investigations in situ.

The use of 2-nitroimidazole-based radiopharmaceuticals is well-established for imaging probes in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). mdpi.com Compounds like Fluoromisonidazole (FMISO) are used clinically to noninvasively assess tumor hypoxia. mdpi.com This principle can be adapted for this compound. By labeling the molecule with a positron-emitting isotope (e.g., ¹⁸F), its uptake, distribution, and retention in hypoxic tissues could be monitored in real-time in preclinical models.

Furthermore, high-resolution optical microscopy techniques, including fluorescence and label-free imaging, are revolutionizing the study of individual cells. arxiv.orgarxiv.org By synthesizing fluorescently tagged analogs of this compound, it would be possible to use techniques like confocal microscopy to track its subcellular localization. Label-free methods like Raman microscopy could potentially detect the compound based on its intrinsic vibrational signature, offering a non-perturbative way to map its distribution and metabolic transformation within a single cell. arxiv.org

| Imaging Technique | Principle | Application for this compound |

|---|---|---|

| Positron Emission Tomography (PET) | Detects gamma rays emitted indirectly by a positron-emitting radionuclide. | Tracking whole-body distribution and selective uptake in hypoxic tissues by using a radiolabeled analog. mdpi.com |

| Confocal Microscopy | Uses a pinhole to eliminate out-of-focus light, enabling high-resolution optical sectioning of fluorescently labeled samples. arxiv.org | Visualizing the subcellular localization of a fluorescently tagged derivative. |

| Raman Microscopy | Detects the unique vibrational modes of molecules (Raman scattering) to provide label-free chemical imaging. | Mapping the distribution and potential chemical changes of the compound within cells without the need for labels. arxiv.org |

| Magnetic Resonance Imaging (MRI) | Utilizes magnetic fields and radio waves to generate anatomical and functional images. nih.gov | Using functional MRI techniques like DCE-MRI to assess physiological changes (e.g., vascular permeability) in response to the compound. nih.gov |

Exploration of Novel Synthetic Routes for More Complex Nitroimidazole Architectures

The biological activity of nitroimidazoles is highly dependent on their chemical structure. jocpr.com Exploring novel synthetic routes to create more complex and diverse derivatives of this compound is a key strategy for developing next-generation compounds with improved efficacy, selectivity, or novel biological activities.

The existing literature provides a rich foundation of synthetic strategies for modifying the nitroimidazole scaffold. nih.gov Key approaches include:

N-1 Alkylation: The regioselective alkylation at the N-1 position of the imidazole (B134444) ring is a common and effective strategy. Studies have shown that by carefully selecting the base, solvent, and temperature, high yields of N-1 substituted products can be achieved. derpharmachemica.com This allows for the introduction of a wide variety of functional groups to modulate the compound's physicochemical properties.

Functionalization of Side Chains: The allyl group at the N-1 position and the methyl group at the C-2 position of this compound are amenable to further chemical modification. For instance, the double bond of the allyl group can undergo various addition reactions, allowing for the attachment of other moieties.

Coupling Reactions: Modern cross-coupling reactions, such as the Suzuki coupling, can be employed to introduce aryl or other complex substituents onto the imidazole ring, a strategy that has been used to synthesize 5-aryl-1-methyl-4-nitroimidazoles with potent antiparasitic activity. mdpi.com

Hybrid Molecules: A promising strategy involves creating hybrid molecules by conjugating the nitroimidazole scaffold with another pharmacophore. This has been explored by synthesizing nitroimidazole-oxazolidinone conjugates, which have shown synergistic activity against anaerobic bacteria. nih.gov This approach could be used to design dual-acting agents based on the this compound structure.

| Synthetic Strategy | Description | Potential Application to this compound |

|---|---|---|

| Regioselective N-Alkylation | Controlled addition of alkyl groups to a specific nitrogen atom of the imidazole ring. derpharmachemica.com | Introduction of diverse side chains at the N-1 position to modulate properties. |

| Suzuki Cross-Coupling | Palladium-catalyzed reaction between an organoboron compound and a halide to form C-C bonds. mdpi.com | Attaching aryl or heteroaryl groups to the imidazole core to explore new interactions with biological targets. |

| Click Chemistry | A class of biocompatible reactions for modular synthesis, such as the copper-catalyzed azide-alkyne cycloaddition. | Efficiently linking the nitroimidazole scaffold to other molecules (e.g., peptides, polymers) to create complex bioconjugates. |

| Hybrid Synthesis | Covalently linking two different pharmacophores to create a single molecule with dual activity. nih.gov | Conjugating with another antimicrobial or anticancer agent to achieve synergistic effects or overcome resistance. |

Investigation of Unconventional Biological Activities and Identification of New Molecular Targets

While 5-nitroimidazoles are classically known for their efficacy against anaerobic bacteria and protozoa, recent research has revealed a much broader spectrum of biological activities for this class of compounds. researchgate.netmdpi.com A key future direction for this compound is the systematic investigation of these unconventional activities to identify new therapeutic opportunities.

Recent studies have demonstrated that novel nitroimidazole derivatives possess significant anticancer activity . For example, a series of 4-nitroimidazoles bearing aryl piperazine (B1678402) moieties was synthesized and found to inhibit the proliferation of several human cancer cell lines. nih.gov Another study synthesized piperazine-tagged imidazole derivatives that also showed anticancer properties. researchgate.net The mechanism for this activity is often linked to their ability to act as hypoxia-selective cytotoxins.

Beyond cancer, other activities have been reported. Certain nitroimidazole derivatives have been investigated for antituberculosis and antileishmanial effects. mdpi.comnih.gov The synthesis of 5-aryl-1-methyl-4-nitroimidazoles yielded compounds with potent activity against parasites like Entamoeba histolytica and Giardia intestinalis, in some cases exceeding that of the standard drug, metronidazole (B1676534). mdpi.com The highly electron-withdrawing nature of the nitro group can also influence interactions with various proteins, opening the door to targeting enzymes or pathways not traditionally associated with nitroimidazoles. mdpi.com Future research should involve screening this compound and its novel derivatives against a wide range of biological targets, including kinases, proteases, and metabolic enzymes, to uncover new therapeutic applications.

| Unconventional Biological Activity | Example from Nitroimidazole Class | Potential Molecular Target/Mechanism |

|---|---|---|

| Anticancer | 4-nitroimidazole (B12731) derivatives inhibit proliferation of human cancer cell lines (Capan-1, HCT-116, etc.). nih.gov | Hypoxia-activated prodrugs; inhibition of kinases like MARK4. researchgate.net |

| Antituberculosis | Derivatives showed activity against Mycobacterium tuberculosis. nih.gov | Inhibition of mycolic acid synthesis; disruption of ATP synthesis via nitric oxide release. nih.gov |

| Antiparasitic (Expanded) | 5-aryl-1-methyl-4-nitroimidazoles showed potent activity against Entamoeba histolytica and Giardia intestinalis. mdpi.com | Reductive activation leading to DNA damage in parasites. |

| Antiviral | Some nitroimidazoles have been investigated for anti-HIV activity. mdpi.com | Inhibition of viral enzymes or replication processes. |

Synergistic Approaches Combining Computational and Experimental Methodologies in Nitroimidazole Research

The integration of computational and experimental methods provides a powerful, synergistic approach to accelerate the drug discovery and development process for nitroimidazoles. This strategy allows for a more rational design of novel compounds and a deeper understanding of their structure-activity relationships.

Computational Approaches:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. It can be used to screen virtual libraries of this compound derivatives against known or novel biological targets to prioritize candidates for synthesis. researchgate.net

Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of molecules, such as their reduction potential, which is critical for the activation of nitroimidazoles. nih.gov These calculations can help predict the reactivity and metabolic fate of new derivatives. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a ligand-protein complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding. nih.gov

Experimental Validation: The predictions from computational studies must be validated through experimental work. Promising candidates identified through virtual screening are then synthesized. Their biological activity is subsequently evaluated through in vitro and in vivo assays. The experimental results then provide feedback to refine the computational models, creating an iterative cycle of design, prediction, synthesis, and testing that can efficiently lead to optimized compounds. This combined approach has been successfully used in the development of other novel 4-nitroimidazole analogues. nih.govresearchgate.net

| Methodology | Role in Nitroimidazole Research | Synergy |

|---|---|---|

| Computational: Molecular Docking | Predicts binding modes and affinities to protein targets, enabling virtual screening. researchgate.net | Computational predictions guide the rational design of molecules, reducing the number of compounds that need to be synthesized and tested experimentally. Experimental data, in turn, is used to validate and refine the accuracy of the computational models. |

| Computational: DFT Calculations | Calculates electronic properties (e.g., reduction potential, molecular orbitals) to predict reactivity. mdpi.comnih.gov | |

| Computational: MD Simulations | Simulates the dynamic behavior of ligand-receptor complexes to assess binding stability. nih.gov | |

| Experimental: Chemical Synthesis | Creates the prioritized compounds for biological testing. nih.govresearchgate.net | Provides the real-world data necessary to confirm or refute computational hypotheses and to discover unexpected activities. |

| Experimental: Biological Assays | Measures the actual activity of synthesized compounds against cells, enzymes, or organisms. mdpi.comnih.gov |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 1-Allyl-2-methyl-5-nitro-1H-imidazole?

- The synthesis typically involves sequential alkylation and nitration steps. For example, nitroimidazole derivatives can be synthesized via nucleophilic substitution at the imidazole ring, followed by nitration under controlled conditions. Key intermediates may include 2-methylimidazole precursors, with allylation achieved using allyl bromide in basic media . Purification often employs column chromatography or recrystallization, with yields optimized by adjusting reaction temperature and stoichiometry.

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

- 1H/13C NMR identifies substituents: Allyl groups show characteristic vinyl protons (δ 5.0–6.0 ppm) and a methyl group (δ 2.0–2.5 ppm). The nitro group deshields adjacent protons, shifting signals downfield. IR spectroscopy confirms nitro ( ~1520 cm⁻¹ and ~1350 cm⁻¹ asymmetric/symmetric stretching) and C-N imidazole ring vibrations (~1600 cm⁻¹). Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular integrity .

Q. What are the key challenges in crystallizing this compound for X-ray diffraction studies?

- The compound’s nitro group introduces polarity, complicating crystal packing. Slow evaporation from polar aprotic solvents (e.g., DMSO/water mixtures) may enhance crystal growth. SHELX programs (e.g., SHELXL) are used for refinement, but twinning or disorder in the allyl group may require advanced algorithms like phase annealing to resolve .

Advanced Research Questions

Q. How can computational approaches (e.g., molecular docking) predict the biological activity of this compound?

- Molecular docking (e.g., AutoDock Vina) models interactions with target proteins (e.g., bacterial enzymes or viral reverse transcriptase). The nitro group’s electron-withdrawing effects and allyl group’s hydrophobicity influence binding affinity. ADMET analysis predicts pharmacokinetics: LogP values indicate moderate lipophilicity, while nitroimidazoles often exhibit metabolic stability but potential hepatotoxicity .

Q. What strategies resolve contradictions in biological activity data across studies?

- Discrepancies may arise from assay conditions (e.g., bacterial strain variability or solvent effects). Standardized protocols (e.g., CLSI guidelines) for minimum inhibitory concentration (MIC) assays improve reproducibility. Dose-response curves and time-kill studies differentiate bacteriostatic vs. bactericidal effects .

Q. How do hydrogen-bonding patterns influence the compound’s supramolecular assembly in crystals?

- Graph set analysis (e.g., Etter’s rules) identifies recurring motifs like R₂²(8) rings formed between nitro oxygen and imidazole N-H donors. These interactions dictate packing efficiency and stability, which can be correlated with solubility and melting point .

Q. What in vitro models are suitable for evaluating its potential as an anti-HIV agent?

- Reverse transcriptase inhibition assays using non-radioactive ELISA kits quantify enzymatic activity. Cytotoxicity is assessed via MTT assays on human T-cell lines (e.g., MT-4 cells). Synergistic effects with existing antiretrovirals (e.g., zidovudine) are tested using combination indices .

Methodological Considerations

Q. How can reaction conditions be optimized to improve synthetic yield?

- DoE (Design of Experiments) evaluates variables: Allylation efficiency is sensitive to base strength (e.g., K₂CO₃ vs. NaH) and solvent polarity (DMF vs. THF). Nitration with HNO₃/H₂SO₄ requires strict temperature control (0–5°C) to avoid byproducts. Real-time monitoring via TLC or in-situ IR accelerates optimization .

Q. What analytical techniques validate purity for pharmacological studies?

- HPLC-DAD (C18 column, acetonitrile/water gradient) detects impurities at <0.1%. Elemental analysis ensures stoichiometric consistency (C, H, N within ±0.4% of theoretical). Batch-to-batch variability is minimized via QC protocols aligned with ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.